[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate
Description
This compound features a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 2-chlorophenyl group and at the 3-position with a methyl carbamate moiety linked to a 4-chlorophenyl ring. Key properties include:
- Molecular formula: Likely $ C{17}H{12}Cl2N2O_3 $ (inferred from structural analogs in and ).
- Molecular weight: ~355.3 g/mol (estimated from similar compounds).
- Functional groups: Isoxazole ring, carbamate ester, and two chlorinated aryl groups.
- Key interactions: Hydrogen bond donor/acceptor capacity (1 donor, 2 acceptors; ) and moderate lipophilicity due to chlorinated substituents.
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-11-5-7-12(8-6-11)20-17(22)23-10-13-9-16(24-21-13)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYCRSGODVYOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with 4-chlorophenyl isocyanate to form the desired carbamate compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate involves the inhibition of specific enzymes or receptors in biological systems. The compound interacts with molecular targets such as cytochrome P450 enzymes, leading to the disruption of metabolic pathways. This inhibition can result in the suppression of microbial growth or the modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamate Derivatives with Chlorinated Aryl Groups
Phenyl N-(4-Chlorophenyl)carbamate ()
- Structure : Simpler carbamate lacking the isoxazole ring; directly links phenyl and 4-chlorophenyl groups.
- Properties :
- Molecular weight: 247.04 g/mol.
- Topological polar surface area (TPSA): 38.3 Ų.
- Rotatable bonds: 3.
- Key difference : Absence of the isoxazole ring reduces structural rigidity and may lower metabolic stability compared to the target compound.
(5-Phenyl-1,2-oxazol-3-yl)methyl N-(4-Chlorophenyl)carbamate ()
- Structure : Replaces the 2-chlorophenyl on the isoxazole with a phenyl group.
- Impact :
- Reduced electron-withdrawing effects (lack of chlorine) may decrease lipophilicity (log P ~3.5 vs. ~4.0 for the target compound).
- Altered steric profile could affect binding to biological targets (e.g., enzymes or receptors).
Isoxazole-Containing Analogs
4-Chloro-2-{[(3-Chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates ()
- Structure : Carbamates with a chlorinated phenylurea backbone instead of isoxazole.
- Key data :
- Lipophilicity (log k) determined via HPLC: Ranges from 1.8–3.2 depending on alkyl chain length.
- Comparison : The urea group introduces additional hydrogen-bonding capacity but may reduce hydrolytic stability relative to carbamates.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Structure : Pyrazole core with sulfanyl and trifluoromethyl groups.
- Functional differences : Sulfur atoms enhance lipophilicity, while the aldehyde group increases reactivity. The target compound’s isoxazole-carbamate structure offers greater stability for prolonged biological activity.
Chlorophenyl-Substituted Pharmaceuticals ()
- Example: (2S,5R,6R)-6-[[[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
- Key feature : Bicyclic β-lactam structure with isoxazole-carbamate linkage.
- Comparison : The β-lactam core confers antibiotic activity, whereas the target compound’s simpler structure may target different pathways (e.g., acetylcholinesterase inhibition, inferred from carbamate functionality).
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | log P (Estimated) | Hydrogen Bond Donors/Acceptors | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~355.3 | ~4.0 | 1 / 2 | 2-chlorophenyl, 4-chlorophenyl |
| Phenyl N-(4-Chlorophenyl)carbamate | 247.04 | ~3.0 | 1 / 2 | Phenyl, 4-chlorophenyl |
| (5-Phenyl-1,2-oxazol-3-yl)methyl Carbamate | ~337.3 | ~3.5 | 1 / 2 | Phenyl, 4-chlorophenyl |
| 4-Chloro-2-{[(3-CP)amino]carbonyl}phenyl | ~320.0 | ~2.5 | 2 / 3 | Urea, 3-chlorophenyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
